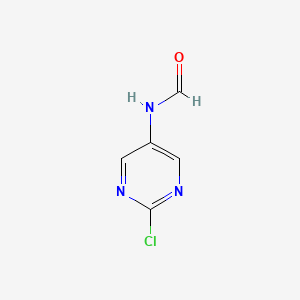

N-(2-Chloropyrimidin-5-yl)formamide

Description

Properties

Molecular Formula |

C5H4ClN3O |

|---|---|

Molecular Weight |

157.56 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |

InChI Key |

WDLYSZSINGSZEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of N-(2-Chloropyrimidin-5-yl)formamide and closely related compounds, providing insight into the efficiency and reproducibility of these methods.

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Chloropyrimidin-5-amine | Formamide or formyl chloride | N,N-Dimethylformamide | 80–90 °C | 16–24 hours | ~70–75 | Direct formylation; reaction monitored by chromatography |

| 2 | 2-Chloropyrimidin-5-ol | Chlorination (e.g., with POCl3) | Organic solvent | 15–30 °C | 2–3 hours | 60–70 | Precursor preparation for amination and formylation |

| 3 | 2-Chloropyrimidin-5-amine | Coupling agent (e.g., carbodiimides) + formamide | DMF or Acetonitrile | 25–50 °C | 10–20 hours | 65–72 | Alternative amidation approach |

Data compiled from synthesis reports and chemical supplier documentation (Vulcanchem, 2024; Ambeed, 2020).

Research Findings and Optimization

- Studies indicate that the use of N,N-dimethylformamide as both solvent and reagent medium enhances solubility and reaction kinetics for the formylation step.

- Potassium carbonate is frequently employed as a base to neutralize HCl generated during chlorination or amidation, improving reaction efficiency.

- Temperature control is critical; elevated temperatures (80–90 °C) favor reaction completion but require careful monitoring to avoid decomposition.

- Purification typically involves extraction with ethyl acetate and chromatographic techniques to isolate the pure formamide derivative.

Representative Synthetic Procedure (Example)

A typical synthesis involves dissolving 2-chloropyrimidin-5-amine in N,N-dimethylformamide, adding formamide, and heating the mixture at 85 °C for 18 hours. After cooling, the reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by silica gel chromatography to afford this compound with yields around 70%.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H4ClN3O |

| Molecular Weight | 157.56 g/mol |

| CAS Number | Not specified in sources |

| Physical State | Solid (typically) |

| Purification Methods | Chromatography, recrystallization |

| Common Solvents | N,N-Dimethylformamide, ethyl acetate |

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as methanol or ethanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(2-Chloropyrimidin-5-yl)formamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit selective inhibition of kinases involved in cancer cell proliferation. For instance, the addition of specific substituents to the pyrimidine ring has been linked to enhanced potency against various cancer cell lines, including colon carcinoma cells .

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. A study highlighted that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

this compound has shown promise in agricultural applications, particularly as a pesticide. Its derivatives have been reported to exhibit biological activity against various pests, including insects and nematodes. The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in target organisms, making them suitable for pest control in agriculture .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the reaction of 2-chloropyrimidine with formamide under specific conditions has been documented, leading to the formation of this compound with high yields .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine ring can significantly influence its biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific targets while minimizing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Chloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the type of biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

- Structure: Differs by the addition of a second chlorine at the 4-position and an amino group at the 2-position.

- Application : Key intermediate in Abacavir Sulfate synthesis. Optimized synthesis routes achieve 82.6% yield and 99.6% purity via cyclization and Vilsmeier reactions .

(b) N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Structure : Contains a nitro-furyl and thiazolyl moiety instead of a pyrimidine ring.

- Application: Used in carcinogenesis studies as a potent initiator of bladder tumors in rats. FANFT induces 100% bladder cancer incidence with prolonged exposure .

- Mechanism: Causes irreversible epithelial lesions in the bladder after 8 weeks of administration, progressing to hyperplasia and carcinoma .

(c) N-(2-Chloro-5-nitrophenyl)formamide

- Structure : A phenyl derivative with nitro and chloro substituents.

- Application : Primarily a synthetic intermediate in organic chemistry. Its nitro group enhances reactivity in electrophilic substitution reactions .

- Physical Properties : Molecular weight 200.58 g/mol; CAS 53666-48-1 .

(d) N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide

- Structure : Features a cyclopentene-hydroxymethyl side chain, introducing stereochemical complexity (two defined stereocenters).

Comparative Analysis Table

Biological Activity

N-(2-Chloropyrimidin-5-yl)formamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine derivatives with formamides or aldehydes. The chloropyrimidine ring structure allows for various substitutions, which can enhance biological activity. The process often includes nucleophilic substitution reactions that yield diverse derivatives with potential therapeutic applications.

Antimicrobial Activity

One of the most significant areas of research surrounding this compound is its antimicrobial activity . Studies have shown that derivatives of chloropyrimidine exhibit substantial activity against various pathogenic bacteria and fungi. For instance, a study reported that certain synthesized derivatives demonstrated significant antimicrobial effects, suggesting their potential as alternatives to traditional antibiotics, especially in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7l | Staphylococcus aureus | 16 µg/mL |

| 7m | Escherichia coli | 32 µg/mL |

| 7n | Candida albicans | 8 µg/mL |

Note: Values represent average MIC from multiple trials.

The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis, potentially mimicking nucleotide structures and disrupting essential cellular processes .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins .

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| 5 | 0.04 ± 0.01 | 0.04 ± 0.09 |

| 6 | 0.04 ± 0.02 | 0.04 ± 0.02 |

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

The anti-inflammatory mechanism may involve downregulation of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), contributing to reduced inflammation in various models .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence both antimicrobial and anti-inflammatory properties. For example, substituents that enhance electron density on the aromatic system have been shown to improve COX inhibition and overall efficacy against microbial strains .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:

- Antimicrobial Efficacy : A study evaluated a series of chloropyrimidine derivatives against multi-drug resistant strains of bacteria, demonstrating that certain compounds exhibited potent activity comparable to established antibiotics.

- Inflammation Models : In carrageenan-induced paw edema models, specific pyrimidine derivatives significantly reduced swelling and inflammation markers compared to control groups, suggesting a promising therapeutic application in treating inflammatory diseases .

Q & A

Q. What synthetic routes are available for N-(2-Chloropyrimidin-5-yl)formamide, and how can reaction conditions be optimized?

A highly efficient method for related pyrimidinylformamide derivatives involves cyclization and Vilsmeier reactions . For example, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was synthesized with 82.62% yield by reacting diethylaminomalonate hydrochloride and guanidine carbonate under controlled temperatures (50–60°C) and inert atmospheres. Key optimizations include stoichiometric precision of the Vilsmeier reagent (POCl₃/DMF) and post-synthesis recrystallization in ethanol/water for purity enhancement . Adapting these conditions to replace amino groups with chlorine may require adjusting reaction steps or reagents.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- HPLC : For purity analysis (e.g., achieving 99.62% purity in related compounds) .

- NMR Spectroscopy : To confirm substitution patterns on the pyrimidine ring (e.g., ¹H/¹³C NMR for formamide proton and chlorine positioning).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or bonding (as demonstrated in crystallographic studies of pyrimidine derivatives) .

Q. How does the chloropyrimidine core influence solubility and stability in experimental settings?

The 2-chloro group increases electrophilicity at the C2 position, making the compound reactive in nucleophilic substitutions. Stability studies should assess degradation under varying pH, temperature, and light exposure. Storage in anhydrous, dark conditions at –20°C is recommended for lab-scale preservation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloropyrimidine ring in cross-coupling reactions?

The 2-chloro substituent activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling C–N or C–C bond formation. Computational studies (DFT) can predict regioselectivity by analyzing electron density distribution. For example, tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate derivatives undergo selective substitutions at the C5 position due to steric and electronic effects .

Q. How can conflicting data on synthetic yields or byproduct formation be resolved?

Contradictions may arise from variations in starting material quality, catalyst loading, or reaction scaling. Systematic DoE (Design of Experiments) approaches can identify critical parameters. For example, in Vilsmeier reactions, excess POCl₃ may lead to over-chlorination, requiring precise stoichiometric control . Advanced characterization (e.g., LC-MS/MS) can detect trace byproducts and guide process refinement.

Q. What role does this compound play in pharmaceutical intermediates?

Structurally similar compounds, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, are key intermediates in antiviral drugs like Abacavir Sulfate . The formamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition. Modifications at the C5 position (e.g., iodine or fluorine substitution) can tune pharmacokinetic properties .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Waste containing chlorinated pyrimidines must be segregated and treated by licensed hazardous waste facilities to prevent environmental contamination .

- Emergency procedures for spills include neutralization with sodium bicarbonate and containment using vermiculite .

Q. How can computational tools predict degradation pathways or metabolite formation?

Software like Gaussian or Schrödinger can model hydrolysis or oxidation pathways. For instance, the 2-chloro group may hydrolyze to hydroxyl derivatives under acidic conditions. Metabolite prediction tools (e.g., Meteor Nexus) aid in identifying potential bioactive or toxic species in drug development workflows .

Key Challenges and Future Directions

- Stereochemical Control : Developing enantioselective syntheses for chiral derivatives.

- Scale-Up : Transitioning from lab-scale (1–25 g) to industrial production while maintaining yield and purity .

- Biological Screening : Assessing cytotoxicity and target engagement in disease models (e.g., antiviral or anticancer assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.